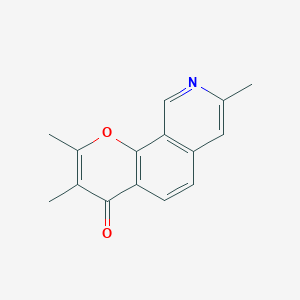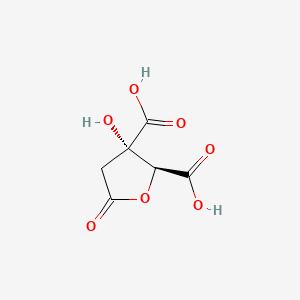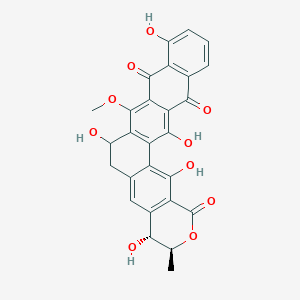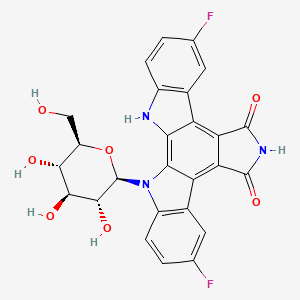
Aspergillitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergillitine is a natural product found in Neopetrosia chaliniformis with data available.
Applications De Recherche Scientifique
Heterologous Expression in Aspergillus
Aspergillus species are used for producing valuable products including heterologous proteins and small molecules. Aspergillus has been developed as an expression host, benefiting from genetic engineering tools similar to those for yeasts and bacteria. The potential of Aspergillus in biotechnological applications, particularly in producing fungal secondary metabolites, is noteworthy (Lubertozzi & Keasling, 2009).
Synthesis Studies of Aspergillitine
This compound, a unique tricyclic angular chromone, is isolated from Aspergillus versicolor. The rarity of nitrogen incorporation in polyketides makes this compound unique. Synthesis studies aim to correct its structure and explore its potential applications (Simonetti, Larghi, & Kaufman, 2013).
Aspergillus Genome Research
The Aspergillus Genome Database (AspGD) offers comprehensive genomics resources for Aspergillus research. It includes curated gene, protein, and sequence information from multiple Aspergillus species, aiding in understanding their genetics and molecular biology (Arnaud et al., 2009).
Mycoviruses in Aspergilli
Research on mycoviruses in Aspergillus species explores their impact on the host, including effects on aflatoxin production and growth. Understanding the relationship between Aspergillus species and mycoviruses could have significant implications for controlling fungal pathogens (Kotta-Loizou & Coutts, 2017).
Genomics and Comparative Analysis
Comparative genomics of Aspergillus species, such as A. nidulans, A. fumigatus, and A. oryzae, provide insights into genome evolution, gene regulation, and potential for sexual reproduction. This research enriches our understanding of these fungi and aids in identifying new drug targets (Galagan et al., 2005).
Phylogeny and Nomenclature
Studies on the phylogeny, identification, and nomenclature of Aspergillus have important implications for biotechnology, food production, and health. Understanding the genetic diversity and relationships within Aspergillus aids in accurate species identification and classification (Samson et al., 2014).
Aspergillus in Cancer Research
Aspergillus species produce bioactive metabolites, including anticancer compounds. Investigating these metabolites enhances our understanding of their potential in cancer research (Nadumane, Venkatachalam, & Gajaraj, 2016).
Wastewater Treatment
Aspergillus niger has potential applications in textile wastewater treatment. Understanding the growth kinetics and decolorization capabilities of A. niger can contribute to environmental bioremediation efforts (Assadi & Jahangiri, 2001).
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2,3,8-trimethylpyrano[3,2-h]isoquinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c1-8-6-11-4-5-12-14(17)9(2)10(3)18-15(12)13(11)7-16-8/h4-7H,1-3H3 |
Clé InChI |
UCURHOJUSAYQKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(=C(O3)C)C |
Synonymes |
aspergillitine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)



![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)

![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)